molecular formula C15H21N3O B3151898 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one CAS No. 72338-90-0

1-Benzyl-3-piperidin-4-ylimidazolidin-2-one

Cat. No. B3151898
CAS RN: 72338-90-0
M. Wt: 259.35 g/mol
InChI Key: BJRBCTOJFSIBEA-UHFFFAOYSA-N
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Description

1-Benzyl-3-piperidin-4-ylimidazolidin-2-one (BPYI) is an organic compound belonging to the class of imidazolidinones. It is a colorless solid that can be synthesized in a laboratory setting. BPYI has been used in a variety of scientific research applications due to its ability to act as a catalyst and its ability to form complexes with metals. It has been studied for its biochemical and physiological effects and its potential to be used in various lab experiments.

Scientific Research Applications

Antimicrobial Activity

1-Benzyl-3-piperidin-4-ylimidazolidin-2-one has been investigated for its antimicrobial potential. Researchers have synthesized novel derivatives based on this scaffold and evaluated their effectiveness against bacteria, fungi, and other pathogens . The compound’s structural features contribute to its ability to inhibit microbial growth, making it a promising candidate for developing new antimicrobial agents.

Anti-Inflammatory Properties

Studies suggest that 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one may possess anti-inflammatory properties. By modulating specific pathways or receptors, it could potentially mitigate inflammation-related conditions . Further research is needed to explore its mechanism of action and therapeutic applications in this context.

Analgesic Effects

The piperidine-containing core of this compound has attracted interest due to its potential analgesic effects. Researchers have explored its ability to alleviate pain, possibly by interacting with opioid receptors or other pain-related pathways . Investigating its efficacy and safety as an analgesic agent remains an ongoing area of research.

Neuroprotective Applications

Given the central nervous system’s vulnerability to various disorders, compounds like 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one have been studied for their neuroprotective properties. These investigations aim to understand how this molecule interacts with neuronal targets, potentially offering therapeutic benefits in neurodegenerative diseases .

Anticancer Potential

Piperidine derivatives, including 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one, have been explored for their anticancer activity. Researchers investigate their effects on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents . Although preliminary results are promising, further preclinical and clinical studies are necessary.

Drug Design and Medicinal Chemistry

The piperidine moiety is a valuable building block in drug design. Researchers use 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one as a starting point to synthesize novel compounds with improved pharmacological properties. Its structural versatility allows for modifications that enhance bioavailability, selectivity, and potency .

Nikita A. Frolov and Anatoly N. Vereshchagin. “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.” Int. J. Mol. Sci. 2023, 24 (3), 2937. DOI: 10.3390/ijms24032937 Hasmukh Joshi et al. “Synthesis and pharmacological evaluation of novel 1-piperidin-4-yl-1H-benzodimidazol-23H-one derivatives as potential antimicrobial agents.” ResearchGate. Link

properties

IUPAC Name

1-benzyl-3-piperidin-4-ylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15-17(12-13-4-2-1-3-5-13)10-11-18(15)14-6-8-16-9-7-14/h1-5,14,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRBCTOJFSIBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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